molecular formula C7H7NS B010721 Pyridine, 4-(ethenylthio)-(9CI) CAS No. 109876-48-4

Pyridine, 4-(ethenylthio)-(9CI)

Cat. No.: B010721
CAS No.: 109876-48-4
M. Wt: 137.2 g/mol
InChI Key: RRALWYIWHVDYMH-UHFFFAOYSA-N
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Description

Pyridine, 4-(ethenylthio)-(9CI) is a pyridine derivative substituted at the 4-position with an ethenylthio (-S-CH=CH₂) group. This sulfur-containing compound combines the aromatic pyridine ring with a reactive vinyl sulfide moiety, which may influence its electronic properties, solubility, and reactivity. The ethenylthio group likely enhances electrophilicity at the sulfur atom, making it a candidate for applications in organic synthesis or coordination chemistry .

Properties

CAS No.

109876-48-4

Molecular Formula

C7H7NS

Molecular Weight

137.2 g/mol

IUPAC Name

4-ethenylsulfanylpyridine

InChI

InChI=1S/C7H7NS/c1-2-9-7-3-5-8-6-4-7/h2-6H,1H2

InChI Key

RRALWYIWHVDYMH-UHFFFAOYSA-N

SMILES

C=CSC1=CC=NC=C1

Canonical SMILES

C=CSC1=CC=NC=C1

Synonyms

Pyridine, 4-(ethenylthio)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Vinylthio)pyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of pentafluoropyridine with 2-mercaptoethanol, followed by an elimination process

Industrial Production Methods

While specific industrial production methods for 4-(Vinylthio)pyridine are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like continuous flow synthesis and the use of efficient catalysts could be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Vinylthio)pyridine undergoes various chemical reactions, including:

    Oxidation: The vinylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The vinylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Nucleophiles like amines or thiols can react with the vinylthio group under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 4-(Vinylthio)pyridine involves its ability to participate in various chemical reactions due to the presence of the vinylthio group and the pyridine ring. The vinylthio group can undergo nucleophilic and electrophilic reactions, while the pyridine ring can coordinate with metal ions. These properties make it a versatile compound in synthetic chemistry and materials science.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

  • The ethenylthio group adds ~32 g/mol compared to methylthio (125.19 vs. 137.20), reflecting the larger substituent.
  • Bromo- and ethyl-substituted pyridines (e.g., C₇H₈BrN) exhibit higher molecular weights due to the heavy bromine atom .

Methylthio derivatives are intermediates in agrochemical synthesis . Thiols (e.g., 4-Pyridinethiol,3-amino-): The -SH group enables participation in redox reactions and metal chelation, relevant in biochemical applications . Halogenated Pyridines (e.g., 3-bromo-4-ethyl-): Bromine enhances electrophilic substitution reactivity, useful in cross-coupling reactions . Ethenyl Derivatives (e.g., 4-ethenylpyridine): Vinyl groups facilitate polymerization and π-conjugation, applicable in materials science .

Physical Properties :

  • Predicted boiling points and densities (e.g., 216.7°C for 3-bromo-4-ethylpyridine) suggest halogen and alkyl groups increase hydrophobicity .
  • Thioethers and thiols exhibit higher polarity compared to purely hydrocarbon-substituted pyridines.

Research Findings and Contradictions

  • Synthesis Challenges : While 4-(methylthio)pyridine is commercially available, the synthesis of ethenylthio analogs may require controlled conditions to avoid polymerization of the vinyl group .
  • Contradictions in Data : describes a highly substituted ethylthio-pyridine (C₁₂H₂₃NS), but its complex structure limits direct comparison with simpler derivatives .
  • Gaps in Evidence: No direct data on Pyridine, 4-(ethenylthio)-(9CI) were found; properties are inferred from analogs. Experimental validation is needed for accurate comparisons.

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